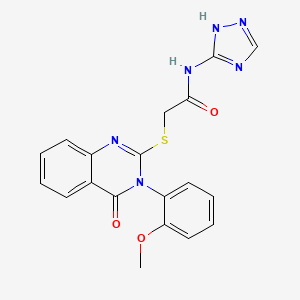
4-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)thiophene-2-sulfonamide, commonly known as MOTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOTS is a sulfonamide derivative that is synthesized through a multi-step process involving the reaction of various chemicals.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has demonstrated the effectiveness of 1,3,4-oxadiazole derivatives, which are chemically related to the compound , as corrosion inhibitors. For instance, 1,3,4-oxadiazole derivatives like MBIMOT, EBIMOT, and PBIMOT showed significant inhibition of mild steel corrosion in sulfuric acid, suggesting potential applications for similar compounds in corrosion control (Ammal et al., 2018).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular properties. Molecular docking studies against Mycobacterium tuberculosis enzymes highlighted the potential of these compounds as antitubercular agents (Shingare et al., 2022).
Biocatalysis in Drug Metabolism
The compound LY451395, a biaryl-bis-sulfonamide and a potent α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator, has been studied for its metabolization using microbial-based biocatalysis. This approach generated significant amounts of mammalian metabolites, suggesting a similar potential for the targeted compound in studying drug metabolism (Zmijewski et al., 2006).
Synthesis and Biological Evaluation
1,3,4-Oxadiazole containing sulfonamide derivatives have shown good anti-inflammatory and anti-diabetic activities. The structure-activity relationship (SAR) and quantum chemical parameters of these compounds were investigated to understand their bioactivity potential (Kavitha et al., 2019).
Antioxidant Activity
Sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) were synthesized and evaluated for their antioxidant activities. Compounds like methyl-substituted bis(oxadiazoles) showed potential as antioxidants (Padmaja et al., 2014).
Anticancer Agents
Substituted 1,3,4-oxadiazolyl tetrahydropyridines, a group related to the compound , were synthesized and evaluated for their anticancer activities. These compounds displayed moderate cytotoxicity in vitro on breast cancer cell lines (Redda & Gangapuram, 2007).
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-28-15-9-5-4-8-14(15)25-17(27)12-6-2-3-7-13(12)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXUUGAYKNNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)
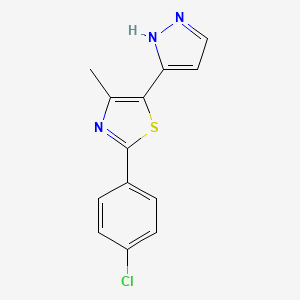
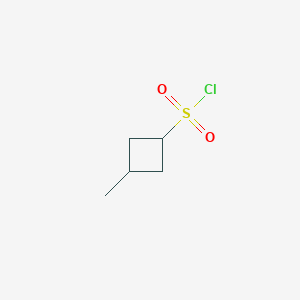



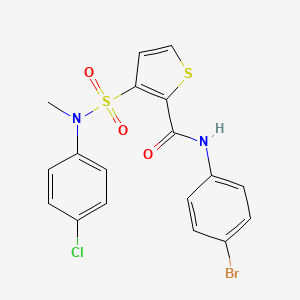

![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)
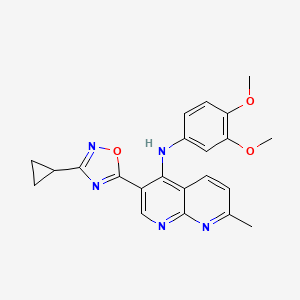
![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)
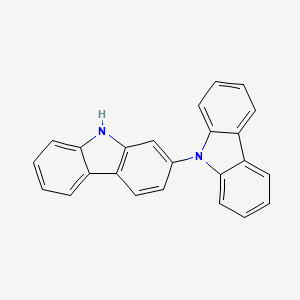
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)